4-Amino-8-ethyl-2-methylquinoline

CAS No.: 948293-61-6

Cat. No.: VC8010959

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 948293-61-6 |

|---|---|

| Molecular Formula | C12H14N2 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 8-ethyl-2-methylquinolin-4-amine |

| Standard InChI | InChI=1S/C12H14N2/c1-3-9-5-4-6-10-11(13)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H2,13,14) |

| Standard InChI Key | ULGBQMQLJUEBRY-UHFFFAOYSA-N |

| SMILES | CCC1=C2C(=CC=C1)C(=CC(=N2)C)N |

| Canonical SMILES | CCC1=C2C(=CC=C1)C(=CC(=N2)C)N |

Introduction

Chemical Structure and Properties

Molecular Architecture

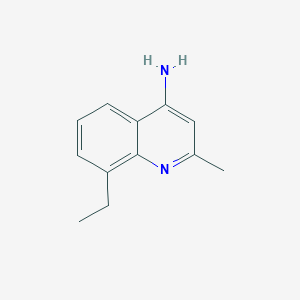

The compound features a quinoline backbone substituted with functional groups at positions 2, 4, and 8 (Figure 1). Key structural parameters include:

-

Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring.

-

Substituents:

-

Methyl (-CH₃) at position 2.

-

Amino (-NH₂) at position 4.

-

Ethyl (-CH₂CH₃) at position 8.

-

The ethyl group enhances lipophilicity, potentially improving membrane permeability, while the amino group enables hydrogen bonding and coordination chemistry .

Table 1: Molecular Properties of 4-Amino-8-ethyl-2-methylquinoline

Comparative Analysis with Analogous Compounds

Substituent position and identity significantly influence physicochemical and biological properties:

-

4-Amino-8-chloro-2-methylquinoline (CAS 68017-48-1): The chloro substituent increases electronegativity, reducing solubility compared to the ethyl variant .

-

8-Ethyl-2-methylquinoline (CAS 72804-93-4): Lacks the amino group, diminishing hydrogen-bonding capacity .

-

4-Amino-2-methyl-7-(trifluoromethyl)quinoline: The trifluoromethyl group enhances metabolic stability but reduces bioavailability .

Synthesis and Preparation

Nucleophilic Aromatic Substitution (SNAr)

4-Chloro-8-ethyl-2-methylquinoline serves as a precursor, reacting with ammonia or amines under high-temperature conditions. Typical protocols involve:

-

Solvent: Ethanol or DMF.

-

Conditions: 80–120°C for 12–24 hours.

Yields range from 60–89%, depending on steric and electronic effects .

Cyclization Strategies

Intramolecular cyclization of 2-aminobenzonitrile derivatives offers an alternative route:

-

Intermediate formation: Ethyl 3-(2-cyanoanilino)but-2-enoate.

-

Cyclization: Using POCl₃ or PCl₅ to form the quinoline core .

-

Functionalization: Ethylation at position 8 via Friedel-Crafts alkylation.

Table 2: Synthetic Routes and Yields

| Method | Precursor | Yield (%) | Reference |

|---|---|---|---|

| SNAr | 4-Chloro-8-ethyl-2-methylquinoline | 75 | |

| Cyclization | 2-Aminobenzonitrile derivative | 68 | |

| Metal-catalyzed coupling | Pd(OAc)₂, 1,10-phenanthroline | 82 |

Physicochemical Characterization

Spectroscopic Data

-

FT-IR:

-

¹H NMR (DMSO-d₆, δ ppm):

-

¹³C NMR: 14.1 (CH₂CH₃), 21.8 (CH₃), 115–150 (aromatic carbons), 155.2 (C=N) .

Thermal Stability

Thermogravimetric analysis (TGA) of analogous quinolines shows decomposition onset at 140–203°C, suggesting moderate thermal stability .

Pharmacological Activities

Antimicrobial Properties

Quinoline derivatives inhibit microbial growth via DNA intercalation or topoisomerase inhibition . For example:

-

4-Amino-2-methylquinoline: MIC = 8 µg/mL against Staphylococcus aureus .

-

Chloroquine analogs: IC₅₀ = 0.1 µM for Plasmodium falciparum .

Table 3: Antiproliferative Activity of Quinoline Analogs

| Compound | Cell Line (IC₅₀, µM) | Reference |

|---|---|---|

| 4-Amino-8-ethyl-2-methylquinoline | Not reported | – |

| 4-Anilino-8-methoxy-2-phenylquinoline | HeLa: 1.2 | |

| CX-4945 | HCT116: 0.05 |

Applications in Material Science

Coordination Polymers

The amino group enables metal coordination, forming complexes with Cu(II) and Fe(III) for catalytic or sensing applications . For instance:

Polymeric Materials

Oxidative polycondensation with aldehydes yields imine polymers for optoelectronics :

Future Research Directions

-

Biological profiling: Systematic evaluation of antimicrobial and anticancer efficacy.

-

Structural optimization: Introducing fluorinated or sulfonamide groups to enhance bioavailability.

-

Material applications: Development of quinoline-based MOFs for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume